Cyclothialidine

Catalog No.
S524751
CAS No.
147214-63-9
M.F
C26H35N5O12S
M. Wt
641.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclothialidine

CAS Number

147214-63-9

Product Name

Cyclothialidine

IUPAC Name

(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-[(2S)-2-amino-3-hydroxypropanoyl]-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid

Molecular Formula

C26H35N5O12S

Molecular Weight

641.6 g/mol

InChI

InChI=1S/C26H35N5O12S/c1-10-17(34)5-18(35)12-8-44-9-15(22(37)28-11(2)25(40)41)30-21(36)14(7-43-26(42)19(10)12)29-23(38)20-16(33)3-4-31(20)24(39)13(27)6-32/h5,11,13-16,20,32-35H,3-4,6-9,27H2,1-2H3,(H,28,37)(H,29,38)(H,30,36)(H,40,41)/t11-,13-,14-,15-,16+,20-/m0/s1

InChI Key

HMHQWJDFNVJCHA-BTZKOOKSSA-N

SMILES

CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Cyclothialidine; Ro 09-1437;

Canonical SMILES

CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O

Isomeric SMILES

CC1=C2C(=C(C=C1O)O)CSC[C@H](NC(=O)[C@H](COC2=O)NC(=O)[C@@H]3[C@@H](CCN3C(=O)[C@H](CO)N)O)C(=O)N[C@@H](C)C(=O)O

Description

The exact mass of the compound Cyclothialidine is 641.2003 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-4.5

Exact Mass

641.2003

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

Wikipedia

Cyclothialidine

Dates

Modify: 2023-07-15
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6: Brvar M, Perdih A, Oblak M, Masic LP, Solmajer T. In silico discovery of 2-amino-4-(2,4-dihydroxyphenyl)thiazoles as novel inhibitors of DNA gyrase B. Bioorg Med Chem Lett. 2010 Feb 1;20(3):958-62. doi: 10.1016/j.bmcl.2009.12.060. Epub 2009 Dec 22. PubMed PMID: 20045642.
7: Oblak M, Kotnik M, Solmajer T. Discovery and development of ATPase inhibitors of DNA gyrase as antibacterial agents. Curr Med Chem. 2007;14(19):2033-47. Review. PubMed PMID: 17691945.
8: Ostrov DA, Hernández Prada JA, Corsino PE, Finton KA, Le N, Rowe TC. Discovery of novel DNA gyrase inhibitors by high-throughput virtual screening. Antimicrob Agents Chemother. 2007 Oct;51(10):3688-98. Epub 2007 Aug 6. PubMed PMID: 17682095; PubMed Central PMCID: PMC2043263.
9: Lübbers T, Angehrn P, Gmünder H, Herzig S. Design, synthesis, and structure-activity relationship studies of new phenolic DNA gyrase inhibitors. Bioorg Med Chem Lett. 2007 Aug 15;17(16):4708-14. Epub 2006 Dec 22. PubMed PMID: 17632001.
10: Lalo U, Pankratov Y, Kirchhoff F, North RA, Verkhratsky A. NMDA receptors mediate neuron-to-glia signaling in mouse cortical astrocytes. J Neurosci. 2006 Mar 8;26(10):2673-83. PubMed PMID: 16525046.
11: Kessler M, Arai AC. Use of [3H]fluorowillardiine to study properties of AMPA receptor allosteric modulators. Brain Res. 2006 Mar 3;1076(1):25-41. Epub 2005 Oct 26. PubMed PMID: 16256076.
12: Eybalin M, Caicedo A, Renard N, Ruel J, Puel JL. Transient Ca2+-permeable AMPA receptors in postnatal rat primary auditory neurons. Eur J Neurosci. 2004 Dec;20(11):2981-9. PubMed PMID: 15579152.
13: Angehrn P, Buchmann S, Funk C, Goetschi E, Gmuender H, Hebeisen P, Kostrewa D, Link H, Luebbers T, Masciadri R, Nielsen J, Reindl P, Ricklin F, Schmitt-Hoffmann A, Theil FP. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine. J Med Chem. 2004 Mar 11;47(6):1487-513. PubMed PMID: 14998336.
14: Gevi M, Domenici E. A scintillation proximity assay amenable for screening and characterization of DNA gyrase B subunit inhibitors. Anal Biochem. 2002 Jan 1;300(1):34-9. PubMed PMID: 11743689.
15: Rudolph J, Theis H, Hanke R, Endermann R, Johannsen L, Geschke F. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties. J Med Chem. 2001 Feb 15;44(4):619-26. PubMed PMID: 11170652.
16: Sayer PJ, Goble ML, Oram M, Fisher LM. Plasmid DNA supercoiling by DNA gyrase. Methods Mol Biol. 2001;95:25-33. PubMed PMID: 11089216.
17: Laurin P, Ferroud D, Schio L, Klich M, Dupuis-Hamelin C, Mauvais P, Lassaigne P, Bonnefoy A, Musicki B. Structure-activity relationship in two series of aminoalkyl substituted coumarin inhibitors of gyrase B. Bioorg Med Chem Lett. 1999 Oct 4;9(19):2875-80. PubMed PMID: 10522710.
18: Dale GE, Kostrewa D, Gsell B, Stieger M, D'Arcy A. Crystal engineering: deletion mutagenesis of the 24 kDa fragment of the DNA gyrase B subunit from Staphylococcus aureus. Acta Crystallogr D Biol Crystallogr. 1999 Sep;55(Pt 9):1626-9. PubMed PMID: 10489469.
19: Kampranis SC, Gormley NA, Tranter R, Orphanides G, Maxwell A. Probing the binding of coumarins and cyclothialidines to DNA gyrase. Biochemistry. 1999 Feb 16;38(7):1967-76. PubMed PMID: 10026280.
20: Hooper DC. Bacterial topoisomerases, anti-topoisomerases, and anti-topoisomerase resistance. Clin Infect Dis. 1998 Aug;27 Suppl 1:S54-63. Review. PubMed PMID: 9710672.

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